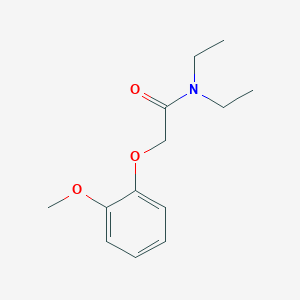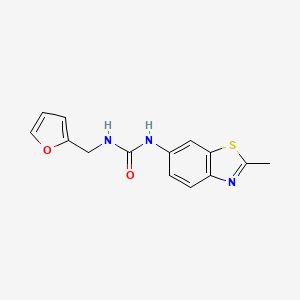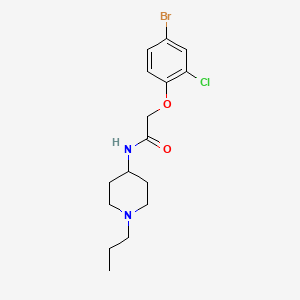![molecular formula C18H20N2O3S B5773457 N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide](/img/structure/B5773457.png)
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide, also known as DNQX, is a chemical compound that has been widely used in scientific research as an antagonist of glutamate receptors. Glutamate receptors are a type of ionotropic receptor that mediates the majority of excitatory neurotransmission in the central nervous system. DNQX has been extensively studied for its ability to block glutamate receptors and its potential therapeutic applications in various neurological disorders.
作用機序
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide acts as a competitive antagonist of glutamate receptors, specifically the AMPA subtype. It binds to the receptor and prevents the binding of glutamate, thereby blocking the excitatory effects of glutamate on the postsynaptic neuron. This results in decreased synaptic transmission and reduced neuronal excitability.
Biochemical and Physiological Effects:
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as glutamate and GABA, and to inhibit the activity of voltage-gated calcium channels. N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide has also been shown to reduce the expression of various genes involved in synaptic plasticity and neuronal survival.
実験室実験の利点と制限
One advantage of using N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide in lab experiments is its specificity for the AMPA subtype of glutamate receptors. This allows for more precise manipulation of glutamatergic signaling pathways. However, one limitation is that N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide can also block kainate receptors, which are involved in synaptic plasticity and memory formation. This can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research involving N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide. One area of interest is the development of more selective AMPA receptor antagonists that do not block kainate receptors. Another area of interest is the use of N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide in combination with other drugs to target multiple signaling pathways involved in neurological disorders. Additionally, there is a need for further research on the long-term effects of N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide on neuronal function and survival.
合成法
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide can be synthesized through a multistep process involving the use of several reagents and catalysts. The synthesis process involves the reaction of 2,3-dihydroxybenzaldehyde with 4-nitrophenylhydrazine to produce 4-nitrophenylhydrazone. The hydrazone is then reacted with 3,4-dihydroisoquinoline to produce 4-(3,4-dihydro-2(1H)-isoquinolinyl)phenylhydrazone. The final step involves the reaction of the hydrazone with acryloyl chloride to produce N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide.
科学的研究の応用
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide has been extensively used in scientific research to study the role of glutamate receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has been shown to block the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity and memory formation. N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide has also been used to study the role of glutamate receptors in pain perception and addiction.
特性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-18(21)19-16-7-9-17(10-8-16)24(22,23)20-12-11-14-5-3-4-6-15(14)13-20/h3-10H,2,11-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMSJAXNFVZMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5773377.png)

![1-(4-methylbenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5773385.png)

![6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5773400.png)
![3-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5773410.png)



![2-chloro-N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]benzamide](/img/structure/B5773434.png)


![2-[(3-bromobenzyl)(propyl)amino]ethanol](/img/structure/B5773466.png)
